

Application Notes and Protocols for M617 TFA

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Compound of Interest

Compound Name: M617 TFA

Cat. No.: B1139626

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Introduction

M617 is a selective peptide agonist for the galanin receptor 1 (GALR1), exhibiting a higher affinity for GALR1 over GALR2.^{[1][2]} As a trifluoroacetate (TFA) salt, **M617 TFA** is a valuable tool for investigating the physiological roles of GALR1 in various biological systems. This document provides detailed application notes and protocols for the proper storage, handling, and use of **M617 TFA** in common experimental paradigms.

Physicochemical Properties and Storage

Proper storage and handling of **M617 TFA** are critical to maintain its stability and ensure experimental reproducibility.

Table 1: Physicochemical Properties of **M617 TFA** and Trifluoroacetic Acid (TFA)

Property	M617	Trifluoroacetic Acid (TFA)
Molecular Formula	C ₁₁₂ H ₁₆₁ N ₂₉ O ₂₈	C ₂ HF ₃ O ₂
Molecular Weight	2361.68 g/mol [1]	114.02 g/mol [3][4]
Appearance	White to off-white lyophilized powder	Colorless, fuming liquid[4][5]
Solubility	Soluble in water to 1 mg/ml[1]	Miscible with water, ethanol, acetone, ether, benzene, and hexane[4]
Purity	≥95% (HPLC)[1][2]	---
Storage Temperature	-20°C[1]	+15°C to +25°C[4]
Stability	Hygroscopic. Store desiccated.	Hygroscopic.[3][4][6]
Incompatibilities	---	Strong oxidizing agents, strong bases, metals, amines.[3][4][6]

Storage and Handling of M617 TFA

- **Long-term Storage:** For long-term storage, **M617 TFA** should be stored as a lyophilized powder at -20°C in a desiccator.[1] Protect from moisture and light.
- **Stock Solutions:** To prepare a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water to a concentration of 1 mg/ml.[1] Gently swirl to dissolve; do not vortex. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- **Working Solutions:** Thaw a single-use aliquot of the stock solution on ice and dilute to the desired working concentration in the appropriate assay buffer immediately before use.

Safety Precautions for Trifluoroacetic Acid (TFA)

M617 is supplied as a TFA salt. While present in small amounts, it is important to be aware of the hazards associated with TFA.

- Hazards: TFA is corrosive and can cause severe skin burns and eye damage.[5] It is harmful if inhaled.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Disposal: Dispose of waste containing TFA in accordance with local regulations.

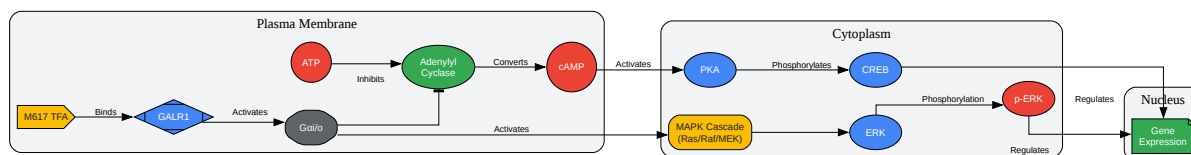
Biological Activity and Signaling Pathway

M617 is a selective agonist for GALR1, a G protein-coupled receptor (GPCR).

Table 2: Biological Activity of M617

Parameter	Value	Receptor	Reference
K _i	0.23 nM	GALR1	[1][2]
5.71 nM	GALR2	[1][2]	

GALR1 primarily couples to the inhibitory G protein, Gai/o. Activation of GALR1 by M617 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GALR1 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).



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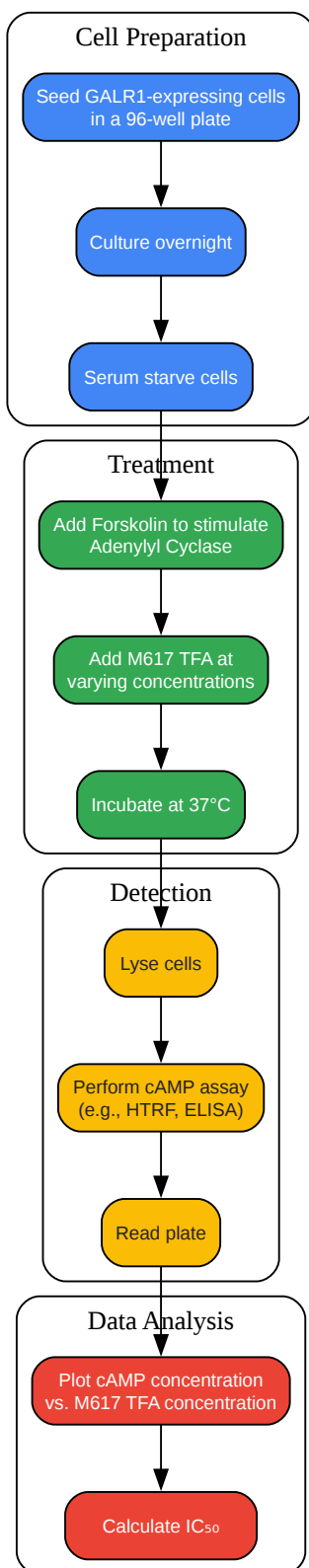
Figure 1: GALR1 Signaling Pathway

Experimental Protocols

The following are detailed protocols for common assays involving **M617 TFA**.

In Vitro Cell-Based Assay: cAMP Measurement

This protocol describes the measurement of changes in intracellular cAMP levels in response to **M617 TFA** in cells expressing GALR1.



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Figure 2: cAMP Assay Workflow

Materials:

- GALR1-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with GALR1)
- Cell culture medium
- Serum-free medium
- 96-well cell culture plates
- Forskolin
- **M617 TFA**
- cAMP assay kit (e.g., HTRF, ELISA)[7]
- Plate reader

Procedure:

- **Cell Seeding:** Seed GALR1-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
- **Serum Starvation:** The next day, aspirate the culture medium and replace it with serum-free medium. Incubate for at least 2 hours at 37°C.
- **Forskolin Stimulation:** Prepare a working solution of forskolin in assay buffer. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.[8][9]
- **M617 TFA Treatment:** Prepare serial dilutions of **M617 TFA** in assay buffer. Add the **M617 TFA** dilutions to the appropriate wells. Include a vehicle control.
- **Incubation:** Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[\[7\]](#)
- Data Analysis: Plot the cAMP concentration as a function of the **M617 TFA** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Cell-Based Assay: ERK Phosphorylation (Western Blot)

This protocol outlines the steps to measure the phosphorylation of ERK in response to **M617 TFA** treatment.

Materials:

- GALR1-expressing cells
- 6-well cell culture plates
- **M617 TFA**
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

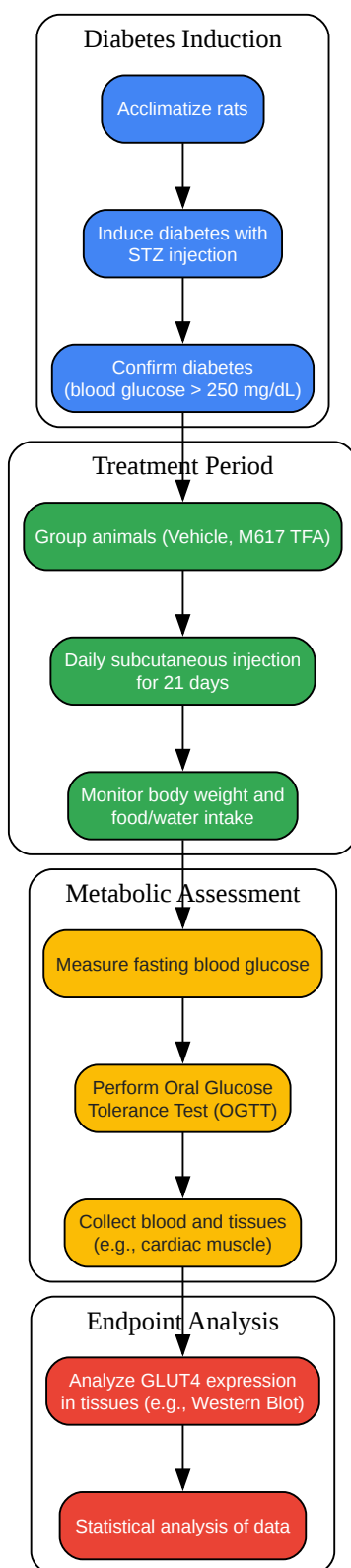
- Imaging system

Procedure:

- Cell Culture and Treatment: Seed GALR1-expressing cells in 6-well plates. Once confluent, serum starve the cells overnight. Treat the cells with **M617 TFA** at the desired concentrations for various time points (e.g., 5, 15, 30 minutes).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature.[\[10\]](#)[\[11\]](#) d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[\[10\]](#)[\[11\]](#) e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[10\]](#) f. Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: a. Strip the membrane to remove the phospho-ERK antibodies. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.

In Vivo Protocol: Evaluation of M617 TFA on Glucose Homeostasis in a Diabetic Rat Model

This protocol provides a framework for assessing the in vivo efficacy of **M617 TFA** on blood glucose levels in a streptozotocin (STZ)-induced diabetic rat model.



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Figure 3: In Vivo Experimental Workflow

Materials:

- Male Sprague-Dawley rats
- Streptozotocin (STZ)
- Citrate buffer
- **M617 TFA**
- Sterile saline (vehicle)
- Glucometer and test strips
- Equipment for subcutaneous injections (syringes, needles)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Equipment for oral gavage (for OGTT)
- Glucose solution for OGTT

Procedure:

- Induction of Diabetes: a. Acclimatize rats for at least one week. b. Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer. c. Confirm diabetes 72 hours post-STZ injection by measuring fasting blood glucose levels. Rats with blood glucose > 250 mg/dL are considered diabetic.[\[16\]](#)
- Animal Grouping and Treatment: a. Divide the diabetic rats into two groups: Vehicle control (sterile saline) and **M617 TFA** treatment group. b. Administer **M617 TFA** or vehicle via daily subcutaneous injection for a period of 21 days. A potential starting dose, based on similar in vivo studies with galanin receptor agonists, could be in the range of 100-500 nmol/kg.[\[16\]](#)[\[17\]](#) The **M617 TFA** should be formulated in sterile saline. c. Monitor body weight, food, and water intake throughout the study.
- Metabolic Assessments: a. Fasting Blood Glucose: Measure fasting blood glucose levels weekly. b. Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load (e.g., 2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-gavage.

- Tissue Collection and Analysis: a. At the end of the study, euthanize the animals and collect blood for plasma analysis (e.g., insulin levels). b. Harvest tissues of interest, such as cardiac muscle, for further analysis. c. Analyze the expression of GLUT4 in tissue lysates by Western blotting, as described in Protocol 4.2.[18][19]
- Data Analysis: a. Analyze changes in body weight, food and water intake, and fasting blood glucose over time. b. Calculate the area under the curve (AUC) for the OGTT data. c. Statistically compare the data between the vehicle and **M617 TFA** treatment groups.

Conclusion

M617 TFA is a potent and selective GALR1 agonist that serves as a critical research tool for elucidating the role of this receptor in health and disease. The protocols provided herein offer a starting point for in vitro and in vivo investigations. It is recommended that researchers optimize these protocols for their specific experimental systems. Careful attention to the storage and handling of **M617 TFA** is paramount for obtaining reliable and reproducible results.

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